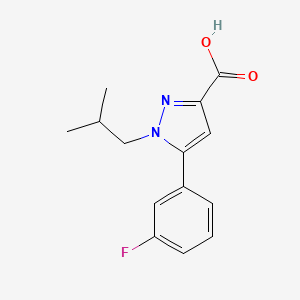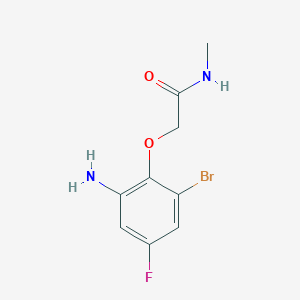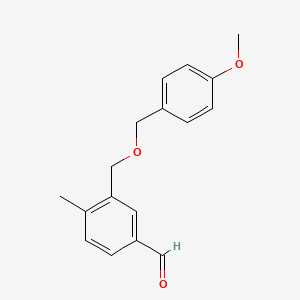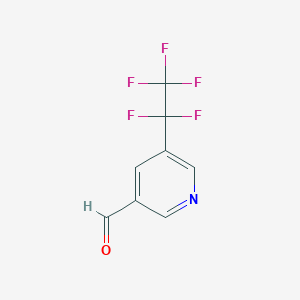
5-(Pentafluoroethyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentafluoroetil)nicotinaldehído es un compuesto orgánico con la fórmula molecular C8H4F5NO. Es un derivado del nicotinaldehído, donde el grupo pentafluoroetil está unido a la quinta posición del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de 5-(Pentafluoroetil)nicotinaldehído normalmente implica la reducción selectiva de derivados de ácido carboxílico a la etapa de aldehído. Un método común es la reducción de nicotinato de morfolina . Este proceso generalmente requiere enfriamiento y condiciones de reacción específicas para lograr el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para 5-(Pentafluoroetil)nicotinaldehído no están ampliamente documentados. Los principios de reducción selectiva y el uso de catalizadores y solventes apropiados probablemente se empleen para escalar la síntesis para fines industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(Pentafluoroetil)nicotinaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo pentafluoroetil puede participar en reacciones de sustitución, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Productos Principales Formados
Oxidación: Ácido 5-(Pentafluoroetil)nicotínico.
Reducción: Alcohol 5-(Pentafluoroetil)nicotinilo.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-(Pentafluoroetil)nicotinaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se puede utilizar en el estudio de interacciones enzimáticas y vías metabólicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 5-(Pentafluoroetil)nicotinaldehído implica su interacción con objetivos moleculares y vías específicas. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, lo que lleva a varios efectos bioquímicos. El grupo pentafluoroetil puede influir en la reactividad y las interacciones del compuesto debido a sus propiedades de atracción de electrones.
Comparación Con Compuestos Similares
Compuestos Similares
Nicotinaldehído: El compuesto padre sin el grupo pentafluoroetil.
5-(Trifluorometil)nicotinaldehído: Un compuesto similar con un grupo trifluorometil en lugar de un grupo pentafluoroetil.
5-(Pentafluoroetil)benzaldehído: Un compuesto con una estructura similar pero con un anillo de benceno en lugar de un anillo de piridina.
Singularidad
5-(Pentafluoroetil)nicotinaldehído es único debido a la presencia del grupo pentafluoroetil, que imparte propiedades químicas distintas como efectos de atracción de electrones aumentados y reactividad alterada en comparación con sus análogos. Esto lo convierte en un compuesto valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C8H4F5NO |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-1-5(4-15)2-14-3-6/h1-4H |
Clave InChI |
PDWBPCGEGQDMQF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(C(F)(F)F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



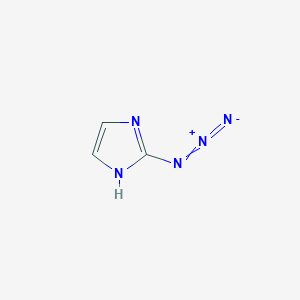



![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
